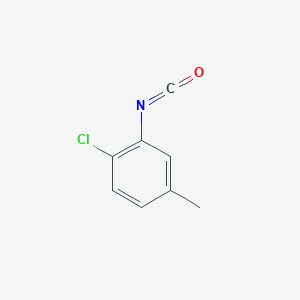

2-Chloro-5-methylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-isocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYGFJNRCFKJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394350 | |

| Record name | 2-Chloro-5-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-03-6 | |

| Record name | 1-Chloro-2-isocyanato-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-isocyanato-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate (CAS 40398-03-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, and synthetic applications of 2-Chloro-5-methylphenyl isocyanate. This compound is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a key reaction is provided, accompanied by a workflow diagram.

Core Properties and Safety Information

This compound is a reactive organic compound that serves as a versatile building block in medicinal chemistry and material science. Its isocyanate functional group readily reacts with nucleophiles such as amines, alcohols, and water, making it a key component in the synthesis of ureas, carbamates, and other derivatives.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 40398-03-6 | [1][2] |

| Molecular Formula | C₈H₆ClNO | |

| Molecular Weight | 167.59 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 231.5 ± 20.0 °C at 760 Torr (calculated) | |

| Melting Point | 39 °C | [4] |

| Density | 1.17 ± 0.1 g/cm³ at 20 °C (calculated) | |

| Flash Point | 83.6 ± 11.0 °C (calculated) | |

| Solubility | Very slightly soluble in water (0.3 g/L at 25 °C, calculated) | |

| Refractive Index | 1.5545-1.5595 at 20 °C | [3] |

Safety and Handling

Due to its reactivity, this compound must be handled with appropriate safety precautions. The compound is classified as an acute toxicant and a respiratory sensitizer. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood.

| Hazard Classification | GHS Hazard Statement | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | P261, P284, P304+P340, P342+P311, P501 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[5] The container should be kept tightly closed.[5]

Synthetic Applications and Experimental Protocols

The primary utility of this compound in drug discovery and development lies in its ability to form urea linkages. Diaryl ureas are a prominent structural motif in a variety of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The reaction of an isocyanate with an amine is a robust and high-yielding method for the synthesis of these compounds.

General Experimental Protocol: Synthesis of a Diaryl Urea Derivative

The following is a representative protocol for the synthesis of a diaryl urea, adapted from a general procedure for the preparation of sorafenib analogs.[1] This reaction illustrates the coupling of this compound with a generic aromatic amine.

Materials:

-

This compound

-

Aromatic amine (e.g., 4-amino-N-methyl-2-pyridinecarboxamide)

-

Anhydrous acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for filtration and washing

Procedure:

-

In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 equivalent) in anhydrous acetone to a concentration of approximately 0.2 M.

-

To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 3-4 hours), the diaryl urea product will often precipitate from the solution.[1]

-

Collect the solid product by filtration.

-

Wash the filtered solid with a small amount of cold acetone to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized diaryl urea can be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: As an indicator of purity.

-

Infrared (IR) Spectroscopy: To confirm the presence of the urea functional group (C=O stretch typically around 1640-1690 cm⁻¹ and N-H stretches around 3300-3500 cm⁻¹).

Visualizing the Synthetic Workflow

The synthesis of a diaryl urea from this compound can be represented by the following workflow diagram.

Caption: Workflow for the synthesis of a diaryl urea.

This guide provides essential information for the safe and effective use of this compound in a research and development setting. Its utility as a precursor to biologically active molecules, particularly kinase inhibitors, underscores its importance in modern medicinal chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-5-methylphenyl isocyanate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Properties of this compound

This compound is an aromatic isocyanate, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its reactivity is primarily dictated by the highly electrophilic carbon atom of the isocyanate group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-1-isocyanato-5-methylbenzene | N/A |

| Synonyms | 4-Chloro-3-isocyanatotoluene | [1] |

| CAS Number | 40398-03-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆ClNO | [1][2][3] |

| Molecular Weight | 167.59 g/mol | [2][3] |

| Appearance | Liquid | |

| Melting Point | 39-42 °C (lit.) | [6] |

| Boiling Point | 231.5 ± 20.0 °C at 760 Torr (Calculated) | [3] |

| Density | 1.17 ± 0.1 g/cm³ at 20 °C (Calculated) | [3] |

| Solubility | Very slightly soluble (0.3 g/L) at 25 °C (Calculated) | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Chemical Reactivity and Stability

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles. This reactivity is the basis for its utility in chemical synthesis.

-

Reaction with Alcohols: Reacts with alcohols to form carbamates (urethanes). This is a fundamental reaction in polyurethane chemistry.

-

Reaction with Amines: Reacts readily with primary and secondary amines to form ureas.

-

Reaction with Water: Reacts with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (2-chloro-5-methylaniline) and carbon dioxide. This reaction is often vigorous and can lead to pressure buildup in sealed containers.

-

Polymerization: Can undergo self-polymerization, especially in the presence of catalysts or at elevated temperatures.

-

Incompatibilities: It is incompatible with strong acids, strong bases, alcohols, amines, and other compounds with active hydrogen atoms.[7] Reactions with these substances can be exothermic and potentially hazardous.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis, purification, and analysis of this compound, based on standard laboratory practices for aryl isocyanates.

3.1. Synthesis of this compound

A common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. A safer laboratory alternative to phosgene is the use of triphosgene (bis(trichloromethyl) carbonate).

-

Reaction: 2-Chloro-5-methylaniline + Triphosgene → this compound

-

Materials:

-

2-Chloro-5-methylaniline

-

Triphosgene

-

Anhydrous toluene (or other inert solvent like dichloromethane)

-

Triethylamine (or other suitable base)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, dissolve 2-chloro-5-methylaniline in anhydrous toluene under an inert atmosphere.

-

In a separate flask, prepare a solution of triphosgene in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred aniline solution at room temperature.

-

After the initial reaction, slowly add triethylamine to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Once the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

The filtrate contains the crude this compound.

-

3.2. Purification

Purification of the crude product is typically achieved by fractional distillation under reduced pressure to prevent thermal decomposition.

-

Procedure:

-

Transfer the filtrate from the synthesis step to a distillation apparatus.

-

Perform fractional distillation under vacuum. The boiling point will be significantly lower than the atmospheric pressure boiling point.

-

Collect the fraction corresponding to the pure this compound.

-

3.3. Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Infrared (IR) Spectroscopy:

-

The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears around 2250-2285 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the isocyanate group, typically in the range of 120-130 ppm. Signals for the aromatic and methyl carbons will also be present.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC can be used to assess the purity of the compound. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 167.59) and characteristic fragmentation patterns.

-

Visualizations

4.1. Synthesis Workflow

Caption: General workflow for the synthesis, purification, and analysis of this compound.

4.2. Chemical Reactivity of the Isocyanate Group

Caption: Key reactions of the isocyanate group with common nucleophiles.

References

- 1. patents.justia.com [patents.justia.com]

- 2. benchchem.com [benchchem.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum [chemicalbook.com]

2-Chloro-5-methylphenyl isocyanate molecular structure and formula

An In-depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound, a key intermediate for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Chemical Identifiers

This compound is an aromatic isocyanate compound. The structure consists of a benzene ring substituted with a chloro group, a methyl group, and an isocyanate functional group. The relative positions of these substituents are crucial to its reactivity and properties. The isocyanate group is located at position 1, the chloro group at position 2, and the methyl group at position 5.

The key chemical identifiers for this compound are summarized below.

Figure 1. Logical relationship between chemical identifiers for the compound.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Chloro-3-isocyanatotoluene, 1-chloro-2-isocyanato-4-methylbenzene | |

| CAS Number | 40398-03-6 | |

| Molecular Formula | C8H6ClNO | |

| SMILES | CC1=CC=C(Cl)C(N=C=O)=C1 | |

| InChI | InChI=1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |

| InChIKey | VLYGFJNRCFKJOB-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are essential for handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value | Notes | Reference |

| Molecular Weight | 167.59 g/mol | [1] | |

| Appearance | Liquid | ||

| Melting Point | 39-42 °C | (lit.) | |

| Boiling Point | 231.5 ± 20.0 °C | at 760 Torr (Calculated) | [1] |

| Density | 1.17 ± 0.1 g/cm³ | at 20 °C (Calculated) | [1] |

| Solubility | Very slightly soluble (0.3 g/L) | in water at 25 °C (Calculated) | [1] |

| Storage | 2-8°C, Inert atmosphere |

Synthesis and Experimental Protocols

Aryl isocyanates are commonly synthesized from the corresponding aniline derivative. A prevalent laboratory and industrial method is the reaction of the primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.

General Synthesis Protocol: Phosgenation of 2-Chloro-5-methylaniline

This is a representative protocol. Handling of phosgene or its equivalents requires extreme caution and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

-

Reaction Setup : A solution of 2-chloro-5-methylaniline is prepared in an inert, high-boiling point solvent (e.g., chlorobenzene or toluene) within a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube.

-

Phosgenation : Phosgene gas is bubbled through the solution, or a solution of triphosgene in the same solvent is added dropwise. The reaction is typically performed at an elevated temperature.

-

Reaction Progression : The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride (HCl) to yield the isocyanate. The reaction can be monitored by the cessation of HCl evolution.

-

Work-up and Purification : Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and HCl. The solvent is then removed under reduced pressure. The crude this compound is purified by vacuum distillation.

Figure 2. General experimental workflow for the synthesis of the title compound.

Chemical Reactivity and Applications

The isocyanate (-N=C=O) functional group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in the synthesis of a wide range of derivatives.

-

Reaction with Alcohols : Forms urethane (carbamate) linkages. This is the foundational reaction for polyurethane synthesis.

-

Reaction with Amines : Forms urea derivatives. This is widely used in drug development to synthesize bioactive molecules.

-

Reaction with Water : Leads to the formation of an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine (2-chloro-5-methylaniline) and carbon dioxide.

These reactions make this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. For instance, a structurally related compound, 5-chloro-2-methylphenyl isocyanate, is utilized in synthesizing N,N'-disubstituted ureas and thioureas, as well as chiral stationary phases for chromatography.

Figure 3. Key reactivity pathways of the isocyanate functional group.

Spectroscopic Data

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Expected Spectroscopic Features

| Technique | Feature | Expected Signal |

| FT-IR | N=C=O stretch | Strong, sharp absorption band around 2250-2275 cm⁻¹ |

| ¹H NMR | Aromatic Protons | Signals in the aromatic region (~7.0-7.5 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| Methyl Protons | A singlet for the -CH₃ group, typically around 2.3-2.5 ppm. | |

| ¹³C NMR | Isocyanate Carbon | Signal for the -N=C=O carbon, typically in the range of 120-130 ppm. |

| Aromatic Carbons | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the chloro, methyl, and isocyanate substituents. | |

| Methyl Carbon | A signal for the -CH₃ carbon, typically around 20-25 ppm. |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a chemical fume hood.

Table 4: Hazard Identification

| Hazard Classification | Description | Reference |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1] |

| Skin Irritation | Causes skin irritation. | [1] |

| Eye Irritation | Causes serious eye irritation. | [1] |

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-Chloro-5-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-5-methylphenyl isocyanate (C₈H₆ClNO, CAS No: 40398-03-6). Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on predicted data based on established principles of spectroscopy and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the characterization of this and similar molecules in a research and development setting.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 - 7.4 | m | 3H | Aromatic protons (Ar-H) |

| ~ 2.3 - 2.4 | s | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | Ar-C-NCO |

| ~ 130 - 135 | Ar-C-Cl |

| ~ 125 - 130 | Ar-C-H |

| ~ 120 - 125 | Ar-C-CH₃ |

| ~ 128 - 132 | Isocyanate carbon (-N=C=O) |

| ~ 20 - 22 | Methyl carbon (-CH₃) |

Table 3: Characteristic Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2240 - 2280 | Very Strong, Sharp | Isocyanate (-N=C=O) asymmetric stretch [1][2][3] |

| 3030 - 3100 | Medium to Weak | Aromatic C-H stretch[4] |

| 2850 - 3000 | Medium to Weak | Methyl C-H stretch |

| 1450 - 1600 | Medium to Strong | Aromatic C=C ring stretch[4] |

| 1000 - 1200 | Medium to Strong | C-Cl stretch |

| 690 - 900 | Strong | Aromatic C-H out-of-plane bend[4] |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Method: Electron Ionization (EI)

| m/z | Proposed Fragment Ion | Comments |

| 167/169 | [C₈H₆ClNO]⁺˙ | Molecular ion peak (M⁺˙). The M+2 peak is due to the ³⁷Cl isotope. |

| 142/144 | [C₇H₆ClN]⁺˙ | Loss of CO from the isocyanate group. |

| 132 | [C₈H₆NO]⁺ | Loss of a chlorine radical. |

| 104 | [C₇H₆N]⁺ | Loss of CO and a chlorine radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[5]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the characteristic isocyanate group.

Procedure:

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).[7]

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[7]

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct injection or coupling with a gas chromatograph (GC-MS) is suitable.

-

Ionization: Use Electron Ionization (EI) as it is a standard method for creating fragment ions and provides a reproducible fragmentation pattern for library matching.[8][9] The standard electron energy is 70 eV.[8][9]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions to deduce the fragmentation pathways. The presence of chlorine will be indicated by an M+2 peak with approximately one-third the intensity of the M⁺˙ peak.[10]

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Identification.

References

- 1. Cylindrical IR-ATR Sensors for Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. web.mit.edu [web.mit.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Chloro-5-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and internal safety protocols before handling any chemical.

Chemical and Physical Properties

2-Chloro-5-methylphenyl isocyanate (CAS No. 40398-03-6) is an aromatic isocyanate characterized by its high reactivity, which is conferred by the isocyanate (-N=C=O) functional group. This reactivity makes it a valuable intermediate in organic synthesis but also underlies its toxicological profile.

| Property | Value | Reference |

| CAS Number | 40398-03-6 | [1] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 39-42 °C | [3] |

| Boiling Point | 231.5 ± 20.0 °C (at 760 Torr) (Predicted) | [4] |

| Density | 1.17 ± 0.1 g/cm³ (at 20 °C) (Predicted) | [4] |

| Flash Point | 83.6 ± 11.0 °C (Predicted) | [4] |

| Solubility | Very slightly soluble in water (0.3 g/L at 25 °C) (Predicted). Reacts with water. | [4][5] |

Toxicological Information

Isocyanates are potent sensitizers and irritants. The primary health risks are associated with respiratory sensitization (occupational asthma) and irritation of the skin, eyes, and respiratory tract.[6][7] While specific quantitative toxicity data for this compound are not available in publicly accessible registration dossiers, its hazard classification provides a clear indication of its toxicological profile.

Acute Toxicity

This compound is classified as acutely toxic by oral, dermal, and inhalation routes.[4]

| Endpoint | GHS Classification | Data |

| Oral LD50 | Acute Toxicity 4 (H302: Harmful if swallowed) | Specific value not publicly available |

| Dermal LD50 | Acute Toxicity 4 (H312: Harmful in contact with skin) | Specific value not publicly available |

| Inhalation LC50 | Acute Toxicity 4 (H332: Harmful if inhaled) | Specific value not publicly available |

Irritation and Corrosivity

| Endpoint | GHS Classification | Data |

| Skin Irritation | Skin Irritation 2 (H315: Causes skin irritation) | Specific scores not publicly available |

| Eye Irritation | Eye Irritation 2 (H319: Causes serious eye irritation) | Specific scores not publicly available |

Sensitization

The most significant chronic health effect of isocyanates is sensitization.[6]

| Endpoint | GHS Classification | Data |

| Respiratory Sensitization | Respiratory Sensitization 1 (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled) | Potent sensitizer |

| Skin Sensitization | Skin Sensitization 1 (H317: May cause an allergic skin reaction) | Data not specified, but skin sensitization is a known hazard for isocyanates. |

Specific Target Organ Toxicity (STOT)

| Endpoint | GHS Classification | Data |

| Single Exposure | STOT SE 3 (H335: May cause respiratory irritation) | Affects the respiratory system |

Mechanism of Toxicity: Isocyanate-Induced Sensitization

The toxicity of isocyanates is driven by the electrophilic nature of the isocyanate group, which readily reacts with nucleophilic functional groups in biological macromolecules, such as the amine (-NH₂) and hydroxyl (-OH) groups on proteins. This reaction is central to the mechanism of isocyanate-induced asthma.

The process begins with the formation of a hapten-protein adduct. The isocyanate acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a native body protein (e.g., albumin). This newly formed complex is recognized as foreign by the immune system, initiating a cascade of events that leads to sensitization.

Safe Handling and Personal Protective Equipment (PPE)

Due to its high reactivity and toxicity, strict adherence to safety protocols is mandatory. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Engineering Controls

-

Ventilation: Use only in a chemical fume hood to minimize inhalation exposure. Local exhaust ventilation (LEV) should be used for any process that could generate aerosols or vapors.[7]

-

Isolation: Isolate the work area and restrict access to authorized personnel only.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential. Latex gloves are not suitable for handling isocyanates.[7]

-

Hand Protection: Butyl rubber or nitrile gloves (minimum thickness of 0.4 mm) are recommended. Double-gloving is a good practice. Gloves must be inspected before use and replaced immediately if contaminated or damaged.[5][7]

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[5]

-

Skin and Body Protection: A chemically resistant lab coat or coveralls should be worn. An apron made of rubber or PVC may be necessary for larger quantities.[5]

-

Respiratory Protection: In case of inadequate ventilation or for emergency response, a full-face respirator with a supplied-air system is required. Activated carbon filter cartridges are not effective against isocyanate vapors and should not be used.[5]

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

For any spill, evacuate all non-essential personnel from the area.

Experimental Protocols for Toxicity Assessment

The following summaries describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines used to assess the toxicity of chemicals like this compound.

Acute Dermal Toxicity (OECD 402)

This test provides information on health hazards likely to arise from short-term dermal exposure.

-

Principle: The test substance is applied uniformly to a shaved area (approx. 10% of the body surface) of a small group of experimental animals (typically rats). The area is covered with a porous gauze dressing for a 24-hour exposure period.

-

Methodology: A limit test is often performed first at a high dose (e.g., 2000 mg/kg body weight). If no toxicity is observed, no further testing is needed. If toxicity occurs, a full study with at least three dose levels is performed to determine the dose-response relationship and calculate an LD50 value.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (OECD 403)

This guideline assesses the health hazards from short-term inhalation exposure to a chemical.

-

Principle: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period, usually 4 hours.

-

Methodology: The study can be run to estimate a median lethal concentration (LC50) or as a Concentration x Time (C x t) protocol. Multiple groups of animals are exposed to different concentrations. The atmosphere within the chamber is precisely controlled and monitored.

-

Observations: Animals are monitored for mortality and signs of toxicity during and after the exposure period for at least 14 days. Observations include changes in respiratory patterns, behavior, and body weight. Gross necropsy and, potentially, histopathology of the respiratory tract are performed.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single animal (typically an albino rabbit) and covered with a semi-occlusive dressing for up to 4 hours.

-

Methodology: A sequential testing strategy is used. If the initial animal shows a corrosive effect, the test is terminated. If not, the response is confirmed in up to two additional animals.

-

Observations: The skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored according to a standardized scale. The reversibility of the lesions is followed for up to 14 days.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential for a substance to damage the eye.

-

Principle: A single dose of the test substance (0.1 g or 0.1 mL) is applied into the conjunctival sac of one eye of an experimental animal (albino rabbit). The other eye serves as an untreated control.

-

Methodology: A sequential approach is used, starting with a single animal. If severe damage (corrosion) is observed, the test is stopped. If not, the response is confirmed in additional animals. The use of analgesics and anesthetics is recommended to minimize pain and distress.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are scored for opacity, inflammation, redness, and swelling. The reversibility of any damage is assessed for up to 21 days.

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Principle: The method is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. The degree of proliferation is proportional to the potency of the sensitizer.

-

Methodology: The test substance is applied to the dorsal surface of the ears of a group of mice for three consecutive days. A vehicle control and a positive control are run concurrently. On day 6, animals are injected with a radiolabel (e.g., ³H-methyl thymidine). A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Observations: The proliferation of lymphocytes is measured by quantifying the incorporation of the radiolabel via scintillation counting. A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. A substance with an SI of 3 or greater is classified as a skin sensitizer. Non-radioactive versions of this assay (e.g., measuring ATP content) are also available (OECD 442A/B).

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. comments.echa.europa.eu [comments.echa.europa.eu]

- 5. ECHA CHEM [chem.echa.europa.eu]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. ECHA CHEM [chem.echa.europa.eu]

An In-depth Technical Guide to the Solubility Characteristics of 2-Chloro-5-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of 2-Chloro-5-methylphenyl isocyanate in various solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility principles, the compound's significant reactivity, and detailed experimental protocols to enable researchers to determine its solubility in specific systems.

Understanding the Solubility and Reactivity of this compound

This compound is a highly reactive aromatic isocyanate. Its solubility is not merely a physical dissolution process but is intrinsically linked to its chemical reactivity, particularly with protic solvents. The isocyanate group (-N=C=O) is a potent electrophile, making it susceptible to nucleophilic attack from solvents containing active hydrogen atoms, such as water and alcohols.

Key Considerations:

-

Aprotic Solvents: In aprotic solvents (e.g., toluene, hexane, tetrahydrofuran), this compound will exhibit more conventional solubility behavior, governed by the "like dissolves like" principle. Its aromatic and chlorinated structure suggests good solubility in non-polar and moderately polar aprotic solvents.

-

Protic Solvents: In protic solvents (e.g., water, ethanol, methanol), this isocyanate will react to form new compounds. With water, it hydrolyzes to form an unstable carbamic acid, which then decomposes to an amine (2-chloro-5-methylaniline) and carbon dioxide. With alcohols, it forms stable urethane (carbamate) derivatives. Therefore, in the context of protic solvents, one should consider the "solubility" as the extent to which the isocyanate can be dispersed and react.

Qualitative Solubility and Reactivity Data

The following table summarizes the expected qualitative solubility and reactivity of this compound in a range of common laboratory solvents.

| Solvent Class | Example Solvents | Expected Solubility/Reactivity |

| Nonpolar Aprotic | Hexane, Cyclohexane | Low to Moderate Solubility: The aromatic nature of the isocyanate provides some incompatibility with purely aliphatic nonpolar solvents. |

| Aromatic | Toluene, Xylene | High Solubility: The similar aromatic structures of the solute and solvent lead to favorable interactions. Toluene is a common solvent for isocyanate reactions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High Solubility: These solvents are generally good at solvating a wide range of organic compounds and are not expected to react with the isocyanate group under normal conditions. |

| Halogenated | Dichloromethane (DCM), Chloroform | High Solubility: These solvents are effective at dissolving many organic compounds and are unreactive towards isocyanates. |

| Polar Protic (Alcohol) | Ethanol, Methanol, Isopropanol | High Reactivity: The isocyanate will readily react with the hydroxyl group of the alcohol to form a urethane. The isocyanate is consumed in the reaction. |

| Polar Protic (Water) | Water | Very Low Solubility, High Reactivity: A calculated water solubility is approximately 0.3 g/L at 25°C[1]. However, the isocyanate will readily react with water (hydrolyze), especially at the interface, to form an amine and carbon dioxide. This reaction is often vigorous. |

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, the following protocols provide methods to determine the solubility of this compound in both non-reactive and reactive solvents.

Method 1: Gravimetric Determination of Solubility in Non-Reactive Solvents

This method is suitable for aprotic solvents such as toluene, THF, or hexane.

Objective: To determine the mass of this compound that dissolves in a given volume of a non-reactive solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous solvent of choice (e.g., toluene)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with tight-fitting caps

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass evaporating dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a glass vial. "Excess" means that undissolved solid should be visible.

-

Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish containing the filtered solution to determine the mass of the solution.

-

Place the evaporating dish in a fume hood to allow the solvent to evaporate slowly. Gentle heating in a vacuum oven can be used to expedite this process, but care must be taken to avoid decomposition of the isocyanate.

-

Once the solvent is completely evaporated, re-weigh the evaporating dish containing the solid residue.

-

-

Calculation:

-

Mass of dissolved isocyanate: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved isocyanate / Mass of solvent) x 100

-

Method 2: Titrimetric Determination of Reactivity/Consumption in Protic Solvents

This method determines the amount of isocyanate that has reacted with a protic solvent (e.g., an alcohol) over a specific time. It is an adaptation of standard methods for determining the isocyanate content of resins.[2][3][4]

Objective: To quantify the consumption of the isocyanate group when mixed with a reactive solvent.

Materials:

-

This compound

-

Anhydrous reactive solvent of choice (e.g., ethanol)

-

Anhydrous toluene

-

Di-n-butylamine solution in toluene (e.g., 2 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

-

Isopropanol

-

Potentiometric titrator or indicator (e.g., bromophenol blue)

-

Conical flasks with stoppers

-

Pipettes and burettes

Procedure:

-

Reaction Setup:

-

Accurately weigh a known amount of this compound into a conical flask.

-

Add a precise volume of the reactive solvent (e.g., ethanol).

-

Stopper the flask and allow the reaction to proceed for a defined period at a controlled temperature.

-

-

Quenching the Reaction:

-

After the desired reaction time, add a known excess of the di-n-butylamine solution to the flask. The di-n-butylamine will react with any remaining unreacted isocyanate.

-

Allow this reaction to proceed for about 15 minutes with gentle stirring.

-

-

Back-Titration:

-

Add a sufficient amount of isopropanol to the flask to ensure a homogeneous solution.

-

Titrate the excess (unreacted) di-n-butylamine with the standardized HCl solution. The endpoint can be determined potentiometrically or with a visual indicator.

-

-

Blank Determination:

-

Perform a blank titration by following the same procedure but without adding the this compound. This determines the initial amount of di-n-butylamine.

-

-

Calculation:

-

Moles of HCl for sample: Volume of HCl (L) x Molarity of HCl (mol/L)

-

Moles of HCl for blank: Volume of HCl (L) x Molarity of HCl (mol/L)

-

Moles of di-n-butylamine that reacted with isocyanate: (Moles of HCl for blank - Moles of HCl for sample)

-

Moles of unreacted isocyanate: Moles of di-n-butylamine that reacted with isocyanate

-

Initial moles of isocyanate: Weight of isocyanate / Molar mass of isocyanate

-

Moles of isocyanate reacted with solvent: Initial moles of isocyanate - Moles of unreacted isocyanate

-

The result can be expressed as the percentage of isocyanate consumed over the given time.

-

Visualizing Workflows and Reactions

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound, taking into account both physical solubility and chemical reactivity.

Caption: Solvent selection workflow for this compound.

Reaction Pathways with Protic Solvents

This diagram illustrates the primary chemical reactions of this compound with water and a generic alcohol (R-OH).

Caption: Reaction of isocyanate with water and alcohol.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-5-methylphenyl isocyanate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details both traditional and modern synthetic routes, offering in-depth experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathways

The synthesis of this compound predominantly follows two main routes: the phosgenation of 2-chloro-5-methylaniline and non-phosgene methods that typically involve the thermal decomposition of a carbamate precursor.

Phosgenation Route

The most established industrial method for the production of isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1] This method is highly efficient but requires stringent safety precautions due to the extreme toxicity of phosgene gas.[1] Triphosgene, a stable crystalline solid, offers a safer alternative for laboratory-scale synthesis.[1]

The reaction proceeds via the formation of a carbamoyl chloride intermediate, which is then thermally decomposed to yield the isocyanate and hydrogen chloride. The starting material for this pathway is 2-chloro-5-methylaniline.

Reaction Scheme:

-

Step 1: Formation of Carbamoyl Chloride 2-chloro-5-methylaniline reacts with phosgene or triphosgene to form N-(2-chloro-5-methylphenyl)carbamoyl chloride.

-

Step 2: Thermal Decomposition The carbamoyl chloride intermediate is heated to eliminate hydrogen chloride, yielding this compound.

Non-Phosgene Route: Thermal Decomposition of Carbamates

In response to the hazards associated with phosgene, non-phosgene routes have been developed. A prominent method involves the synthesis of a carbamate precursor, which is subsequently thermally decomposed to the desired isocyanate.[2] This pathway avoids the use of highly toxic reagents.

The synthesis begins with the reaction of 2-chloro-5-methylaniline with a carbonylating agent, such as a dialkyl carbonate or a chloroformate, to form a carbamate. This carbamate is then heated, often under vacuum or in the presence of a catalyst, to yield the isocyanate and an alcohol byproduct.

Reaction Scheme:

-

Step 1: Carbamate Formation 2-chloro-5-methylaniline is reacted with a suitable carbonylating agent (e.g., diethyl carbonate) to form the corresponding ethyl N-(2-chloro-5-methylphenyl)carbamate.

-

Step 2: Thermal Decomposition The isolated carbamate is heated at high temperatures, leading to its decomposition into this compound and ethanol.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phosgenation (using Triphosgene)

This protocol is adapted from general procedures for the synthesis of aromatic isocyanates using triphosgene.[3]

Materials:

-

2-chloro-5-methylaniline

-

Triphosgene

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve triphosgene (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of 2-chloro-5-methylaniline (3.0 equivalents) in anhydrous DCM.

-

Slowly add the 2-chloro-5-methylaniline solution to the triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Following the addition of the aniline, prepare a solution of triethylamine (3.0 equivalents) in anhydrous DCM.

-

Add the triethylamine solution dropwise to the reaction mixture, still maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride salt.

-

The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Carbamate Decomposition

This protocol is a general representation of the non-phosgene route.

Part A: Synthesis of Ethyl N-(2-chloro-5-methylphenyl)carbamate

Materials:

-

2-chloro-5-methylaniline

-

Ethyl chloroformate

-

Pyridine or other suitable base

-

Anhydrous diethyl ether or other suitable solvent

Procedure:

-

Dissolve 2-chloro-5-methylaniline (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

-

Add pyridine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate.

-

The crude product can be purified by recrystallization or column chromatography.

Part B: Thermal Decomposition of Ethyl N-(2-chloro-5-methylphenyl)carbamate

Materials:

-

Ethyl N-(2-chloro-5-methylphenyl)carbamate

-

High-boiling point inert solvent (optional)

-

Catalyst (e.g., metal oxides, optional)

Procedure:

-

Place the purified ethyl N-(2-chloro-5-methylphenyl)carbamate in a distillation apparatus suitable for high temperatures. The use of a high-boiling inert solvent is optional.

-

Heat the carbamate to a temperature range of 250-600 °C.[2] The optimal temperature will need to be determined experimentally.

-

The decomposition will yield this compound and ethanol.

-

The isocyanate, being the lower boiling point product in this case, can be collected by distillation as it is formed.

-

The process is typically carried out under vacuum or with a stream of inert gas to facilitate the removal of the products and shift the equilibrium towards the product side.[4]

Data Presentation

| Synthesis Route | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Phosgenation | 2-chloro-5-nitro-aniline | Phosgene | Chlorobenzene | 93 | 99 | [5] |

| Triphosgene | Aromatic Amines | Triphosgene, Triethylamine | Dichloromethane | Varies | Varies | [3][6] |

| Carbamate Decomposition | Carbamates | Heat, Catalyst (optional) | Solvent (optional) | Varies | Varies | [2][4] |

Note: The data for the phosgenation of 2-chloro-5-nitro-aniline is provided as a reference for a similar molecule, as specific quantitative data for the phosgenation of 2-chloro-5-methylaniline was not available in the searched literature.

Mandatory Visualizations

Synthesis Pathways for this compound

References

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0041171A1 - 2-Chloro-5-nitro-phenyl isocyanate, process for its preparation and its use - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate: Properties, Synthesis, and Applications in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-methylphenyl isocyanate, a reactive chemical intermediate with significant potential in organic synthesis, particularly in the development of bioactive molecules. This document details its chemical identity, physicochemical properties, and safety information. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the preparation of a hypothetical urea-based kinase inhibitor, offering a practical framework for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, which provides an unambiguous description of its chemical structure. Several synonyms are also commonly used in commercial and academic literature.

| Identifier | Value |

| IUPAC Name | 1-chloro-2-isocyanato-4-methylbenzene[1] |

| Synonyms | 2-Chloro-5-methylphenylisocyanate; Benzene, 1-chloro-2-isocyanato-4-methyl-; 4-Chloro-3-isocyanatotoluene; 2-chloro-1-isocyanato-5-methyl benzene[1] |

| CAS Number | 40398-03-6[1] |

| Molecular Formula | C₈H₆ClNO[1] |

| Molecular Weight | 167.59 g/mol [1] |

| InChI | InChI=1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3[1] |

| InChI Key | VLYGFJNRCFKJOB-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC=C(Cl)C(=C1)N=C=O |

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of this compound. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Appearance | Liquid | [1] |

| Solubility | Very slightly soluble (0.3 g/L) (25 ºC) (calculated) | |

| Density | 1.17 ± 0.1 g/cm³ (20 ºC, 760 Torr) (calculated) | |

| Boiling Point | 231.5 ± 20.0 ºC (760 Torr) (calculated) | |

| Flash Point | 83.6 ± 11.0 ºC (calculated) | |

| FTIR (N=C=O stretch) | ~2275 cm⁻¹ (characteristic for isocyanates) |

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. The primary hazards are associated with its acute toxicity and sensitizing effects.

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315: Causes skin irritation | Skin Irritation (Category 2) |

| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) |

| H319: Causes serious eye irritation | Eye Irritation (Category 2) |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization (Category 1) |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the preparation of a hypothetical urea-based kinase inhibitor.

Synthesis of this compound

This protocol describes a general method for the synthesis of aryl isocyanates from the corresponding anilines using triphosgene.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

2-Chloro-5-methylaniline

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous n-hexane

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve 2-chloro-5-methylaniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Add the aniline solution dropwise to the triphosgene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis of a Hypothetical Urea-Based Kinase Inhibitor

This protocol describes the synthesis of a hypothetical urea derivative, N-(2-chloro-5-methylphenyl)-N'-(4-(pyridin-4-yl)thiazol-2-yl)urea, a potential kinase inhibitor, using this compound as a key reactant.

Reaction Scheme:

Synthesis of a hypothetical urea-based kinase inhibitor.

Materials:

-

This compound

-

2-Amino-4-(pyridin-4-yl)thiazole

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, condenser.

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-amino-4-(pyridin-4-yl)thiazole (1.0 equivalent) in anhydrous THF.

-

To this solution, add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Application in Drug Development: Targeting Kinase Signaling Pathways

Isocyanates are valuable reagents in the synthesis of urea and thiourea derivatives, which are prominent scaffolds in many kinase inhibitors. The hypothetical urea derivative synthesized above is designed as a potential inhibitor of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Targeted Signaling Pathway: Abl Kinase

The structure of the hypothetical inhibitor is inspired by known inhibitors of the Abl tyrosine kinase, a key signaling protein implicated in chronic myeloid leukemia (CML). The diagram below illustrates a simplified Abl kinase signaling pathway and the potential point of inhibition.

Abl Kinase Signaling and Point of Inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its reactivity makes it particularly useful for the preparation of urea and thiourea derivatives, which are key structural motifs in a wide range of biologically active compounds, including kinase inhibitors. The detailed protocols and conceptual framework provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. As with all reactive chemicals, proper safety precautions are paramount when handling this compound.

References

A Technical Guide to 2-Chloro-5-methylphenyl Isocyanate for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications

This technical guide provides essential information for researchers, scientists, and drug development professionals on 2-Chloro-5-methylphenyl isocyanate (CAS No. 40398-03-6). The document details its commercial availability, key physicochemical properties, and its application in the synthesis of urea derivatives, which are significant scaffolds in medicinal chemistry.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. It is typically offered in research quantities with purity levels suitable for synthetic applications in drug discovery and development. Below is a summary of representative suppliers and their typical offerings.

| Supplier | Purity | Available Package Sizes |

| BLD Pharm | ≥98% | 1g, 5g, 25g |

| CymitQuimica | 98% | 1g, 5g, 25g |

| Laibo Chem | Not Specified | 1g |

| Biosynth | Not Specified | Inquire for details |

| ChemBlink | Varies by supplier | Varies by supplier |

| Thermo Scientific | 97% | 5g |

| Sigma-Aldrich | 98% | Discontinued, but may be available from other sources |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is crucial for the proper handling, storage, and application of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40398-03-6 | [1] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 115 °C at 5 mmHg | |

| Density | 1.226 g/mL at 25 °C | |

| Refractive Index | n20/D 1.556 | |

| Solubility | Very slightly soluble in water (0.3 g/L at 25 °C) | [1] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed under an inert atmosphere. Recommended storage temperature is 2-8°C.

Synthetic Applications and Experimental Protocols

This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of substituted ureas and carbamates. The isocyanate group is highly reactive towards nucleophiles such as amines and alcohols.[3] This reactivity makes it a key building block in the synthesis of compounds with potential biological activity, including analogs of kinase inhibitors like Sorafenib.

General Synthesis of Substituted Ureas

The reaction of this compound with a primary or secondary amine provides a straightforward and efficient method for the synthesis of unsymmetrical ureas. This reaction typically proceeds at room temperature without the need for a catalyst.[3]

Caption: General workflow for the synthesis of substituted ureas.

Detailed Experimental Protocol: Synthesis of N-(2-Chloro-5-methylphenyl)-N'-(isopropyl)urea

This protocol describes a representative procedure for the synthesis of a substituted urea using this compound and isopropylamine.

Materials:

-

This compound

-

Isopropylamine

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the isocyanate in anhydrous THF (approximately 0.2 M solution).

-

Addition of Amine: Cool the solution to 0 °C using an ice bath. Slowly add isopropylamine (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-Chloro-5-methylphenyl)-N'-(isopropyl)urea.

Caption: Experimental workflow for urea synthesis.

Conclusion

This compound is a commercially accessible and versatile reagent for the synthesis of a variety of substituted ureas and other derivatives relevant to drug discovery and medicinal chemistry. Its straightforward reactivity with amines allows for the efficient generation of compound libraries for biological screening. Proper handling and storage procedures are essential due to its hazardous nature. The provided experimental protocol serves as a representative example of its application in organic synthesis.

References

The Genesis of a Key Chemical Intermediate: A Literature Review on the Discovery and History of 2-Chloro-5-methylphenyl isocyanate

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, history, and applications of 2-Chloro-5-methylphenyl isocyanate, a crucial building block in modern chemistry.

While the precise moment of the first synthesis of this compound is not explicitly documented in readily available historical records, its discovery is intrinsically linked to the development of aniline chemistry and the widespread adoption of isocyanates in the early to mid-20th century. The history of this compound is therefore a story of the evolution of synthetic organic chemistry, driven by the demand for novel dyes, pharmaceuticals, and polymers.

The journey to this compound begins with its precursor, 2-Chloro-5-methylaniline. The commercial production of similar chlorinated toluidines, such as p-chloro-o-toluidine, dates back to the 1920s. This era saw a surge in the industrial synthesis of substituted anilines as key intermediates for the burgeoning dye industry. The methodologies developed for the chlorination and manipulation of toluidine derivatives laid the foundational chemical grammar necessary for the eventual synthesis of 2-Chloro-5-methylaniline.

The subsequent conversion of anilines to isocyanates became a cornerstone of industrial organic synthesis. The primary and most historically significant method for this transformation is phosgenation, the reaction of an amine with phosgene (COCl₂). This reaction, though hazardous, proved to be highly efficient and versatile. A key example of this is the synthesis of the related compound, 2-chloro-5-nitro-phenyl isocyanate, which is well-documented in the patent literature and involves the direct phosgenation of 2-chloro-5-nitroaniline. This established methodology strongly suggests that the first synthesis of this compound would have followed a similar path: the phosgenation of 2-Chloro-5-methylaniline.

Synthesis Pathway

The synthesis of this compound is a two-step process, starting from the corresponding substituted aniline.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Chloro-5-methylaniline

The synthesis of the precursor aniline can be achieved through various methods. One common laboratory-scale method involves the direct chlorination of m-toluidine.

Methodology:

-